Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride
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Overview
Description
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride typically involves the reaction of 4-tert-butylbenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester intermediate. The resulting ethyl 4-tert-butylbenzoate is then treated with ammonia or an amine to form the carboximidate, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Utilized in pharmaceutical research for the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the modification of the target molecule’s structure and function, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-tert-butylbenzene-1-carboximidate hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-tert-butylbenzoate: A precursor in the synthesis of the carboximidate.
4-tert-Butylbenzoic acid: Another related compound used in similar synthetic routes.
Ethyl benzoate: A simpler ester with similar reactivity but lacking the tert-butyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 4-tert-butylbenzenecarboximidate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;/h6-9,14H,5H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAFPVCLDJERAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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